molecular formula C15H14BrN3O B3081798 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1111638-42-6

5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3081798
CAS No.: 1111638-42-6
M. Wt: 332.19 g/mol
InChI Key: FHEWEUQKCHNLAQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its primary research application is in the development of novel Tropomyosin Receptor Kinase (TRK) inhibitors . TRK proteins are a family of receptor tyrosine kinases whose continuous activation is strongly associated with various cancers, including colorectal cancer, non-small cell lung cancer, and glioblastoma . This compound serves as a versatile synthetic building block. The 5-bromo substituent serves as a key handle for further functionalization via modern cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of diverse aromatic and heteroaromatic systems . The 1-(4-methoxybenzyl) group acts as a common protecting group for the pyrazole nitrogen, which can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) in later synthetic stages to reveal the native 1H-pyrazolo[3,4-b]pyridine core, a scaffold known for its kinase inhibitory activity . The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, noted for its resemblance to purine bases, which makes it an excellent scaffold for targeting the ATP-binding site of various kinases . Research has demonstrated that derivatives based on this core structure can act as potent inhibitors by forming key hydrogen bonds with hinge region residues like Glu590 and Met592 in TRKA, while the pyridine ring can engage in a π-π stacking interaction with the gatekeeper residue Phe589 . This compound is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-10-14-7-12(16)8-17-15(14)19(18-10)9-11-3-5-13(20-2)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWEUQKCHNLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151651
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-42-6
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted reactions and cross-coupling techniques. The synthesis typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by substitution reactions with aryl groups. A notable method includes the use of hydrazine condensations and C–N Ullmann-type cross-coupling reactions to yield functionalized pyrazolo derivatives .

Anticancer Properties

Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. For instance, compounds within this class have shown potent inhibition against various cancer cell lines, including A172, U87MG, and A375. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

  • Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
CompoundCell LineIC50 (µM)Reference
15yA1720.2
15yU87MG0.5
15yA3750.8

TBK1 Inhibition

Recent studies have identified this compound as a potential inhibitor of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune signaling and cancer progression. The structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazolo core can enhance TBK1 inhibitory activity, making it a candidate for further investigation in immune-related therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring influence its potency and selectivity against specific targets. For instance, substituents on the benzyl group significantly affect the binding affinity to TBK1 and other kinases involved in cancer pathways.

Key Findings from SAR Studies

  • Substituents such as methoxy and halogens enhance biological activity.
  • The position of substituents on the pyrazolo ring correlates with changes in IC50 values against cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study: TBK1 Inhibition
    • In vitro tests showed that compound 15y inhibited TBK1 with an IC50 value as low as 0.2 nM, demonstrating high potency against this target.
    • The compound also effectively reduced downstream signaling in THP-1 cells stimulated with interferon gamma .
  • Case Study: Antiproliferative Effects
    • A separate study assessed the antiproliferative effects of various derivatives on human cancer cell lines and found significant reductions in cell viability after treatment with optimized compounds derived from the pyrazolo[3,4-b]pyridine scaffold .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit specific cancer cell lines, indicating potential as anticancer agents. The mechanism often involves modulation of cellular pathways related to apoptosis and proliferation.
  • Anti-inflammatory Properties : Some derivatives have demonstrated effectiveness in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Effects : Research indicates that compounds within this class may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Activity

A study investigated the effects of 5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, this compound was tested for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. The findings indicated a dose-dependent decrease in TNF-α levels, supporting its potential use in treating inflammatory conditions.

Applications in Material Science

Beyond biological applications, this compound shows promise in material science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as sensors or drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]Pyridine Derivatives

Key Observations:

Substituent Diversity :

  • The 4-methoxybenzyl group in the target compound distinguishes it from derivatives like Compound 21 (triazole-containing) and 5-bromo-3-chloro analogs. This group may enhance lipophilicity and bioavailability compared to halogen-only substitutions .
  • Electron-Withdrawing Groups (e.g., Br, Cl, CF₃) at C3/C4/C5 improve electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions .

Synthetic Efficiency :

  • Compound 21 achieves an 86% yield due to optimized copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation . In contrast, bromination steps in the target compound’s synthesis yield 24–35%, highlighting the challenge of selective halogenation .
Key Insights:
  • Kinase Inhibition : The 3-methyl-pyrazolo[3,4-b]pyridine scaffold (shared by the target compound) is critical for CDK8/19 inhibition, as seen in the MSC series . The 4-methoxybenzyl group may further modulate selectivity.
  • Anticancer Potential: Compound 21’s triazole moiety enhances activity, suggesting that N1 substituents significantly influence efficacy . The target compound’s 4-methoxybenzyl group could similarly improve binding to hydrophobic kinase pockets.

Physicochemical and Functional Comparisons

  • Solubility: The 4-methoxybenzyl group in the target compound likely improves solubility in organic solvents compared to non-aromatic substituents (e.g., methyl or chloro groups) .
  • Stability : Bromine at C5 increases stability to oxidation, whereas trifluoromethyl groups (e.g., in ) enhance metabolic resistance .

Q & A

Q. Example Protocol :

React 3-methyl-1H-pyrazol-5-amine with ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate in toluene under reflux with TFA .

Purify via column chromatography or recrystallization .

Advanced: How do reaction conditions influence the yield and purity of this compound?

Answer:
Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for ring closure , while toluene minimizes side reactions in condensations .
  • Catalyst loading : TFA (30 mol%) optimizes electrophilic activation .
  • Temperature : Reflux conditions (~110°C) improve cyclization efficiency .
  • Reaction time : Prolonged durations (>12 hrs) may degrade sensitive intermediates .

Q. Data Insight :

ConditionYield ImprovementReference
TFA (30 mol%)15-20%
DMF solvent10-15%

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • 1H/13C NMR : Confirms substituent positions and electronic environments (e.g., 4-methoxybenzyl protons at δ 3.8 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretches .
  • HPLC/TLC : Monitors reaction progress and purity (>95%) .
  • UV-Vis : Detects π→π* transitions in the pyridine ring .

Advanced: How can computational methods like DFT aid in understanding electronic properties?

Answer:

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict electronic absorption spectra and reactivity .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions (e.g., charge transfer between pyridine and methoxy groups) .
  • Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites for SAR studies .

Example : CAM-B3LYP simulations in methanol correlate with experimental UV spectra (R² > 0.95) .

Basic: What biological targets are associated with pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Kinase Inhibition : ATP-binding domains (e.g., protein kinases) due to nitrogen-rich scaffold .
  • CNS Targets : Serotonin/dopamine receptors for antidepressant/anticonvulsant activity .
  • Anticancer Activity : Apoptosis induction via caspase-3 activation .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., carboxylic acids) at position 3 .
  • Co-solvents : Use DMSO/PEG mixtures (≤10% v/v) to maintain compound stability .

Q. Comparative Solubility :

DerivativeSolubility (mg/mL)Reference
5-Bromo-3-methyl (base)0.12
5-Carboxylic acid analog2.45

Advanced: How to resolve contradictions in biological activity data from substituent variations?

Answer:

  • Positional Isomerism : Bromine at position 5 (vs. 6) enhances kinase inhibition by 40% due to steric effects .
  • Meta vs. Para Substitution : 4-Methoxybenzyl groups improve target selectivity over 3-substituted analogs .
  • Validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70-90% recovery) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) .

Advanced: SAR Studies: How does the 4-methoxybenzyl group affect activity?

Answer:

  • Hydrogen Bonding : Methoxy oxygen interacts with Thr183 in kinase binding pockets .
  • Lipophilicity : LogP increases by 0.8 units, enhancing membrane permeability .
  • Activity Trade-offs : Higher hydrophobicity reduces aqueous solubility but improves IC50 values (e.g., 0.8 μM vs. 2.3 μM for non-substituted analogs) .

Advanced: What challenges arise in scaling up synthesis?

Answer:

  • By-product Formation : Optimize catalyst recycling (e.g., TFA recovery ≥85%) to reduce costs .
  • Thermal Sensitivity : Use flow reactors for exothermic steps (ΔT < 5°C) .
  • Solvent Volume : Reduce DMF usage via microwave-assisted synthesis (50% less solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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